![molecular formula C16H21NO3 B2782469 Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate CAS No. 2381384-81-0](/img/structure/B2782469.png)

Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

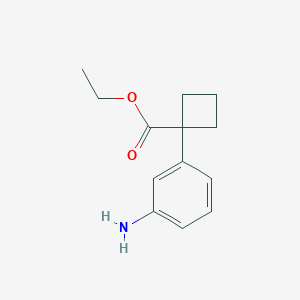

“Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate” is a chemical compound with the IUPAC name "methyl (4aR,7aR)-6-benzylhexahydropyrano [2,3-c]pyrrole-7a (2H)-carboxylate" . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as the compound , can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to produce N-substituted pyrroles .Molecular Structure Analysis

The InChI code for this compound is "1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m1/s1" . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can occur, yielding substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . Its molecular weight is 275.35 .Scientific Research Applications

Cycloaddition and Structural Elucidation

Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate is involved in cycloaddition reactions leading to the formation of structurally diverse compounds. For instance, methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have reacted with styrene and butyl vinyl ether to yield 6-substituted derivatives, whose structures were confirmed by X-ray analysis, indicating the potential of these reactions in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Bubnov et al., 2015).

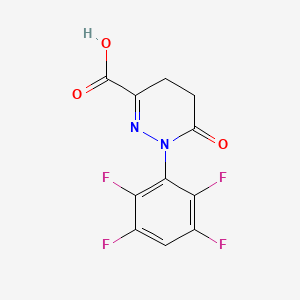

Synthesis and Intramolecular Azo Coupling

The compound has been used in the synthesis and intramolecular azo coupling of 4-Diazopyrrole-2-carboxylates, leading to the selective approach to benzo and hetero [c]-fused 6H-Pyrrolo[3,4-c]pyridazine-5-carboxylates. This process is highly efficient and regioselective, demonstrating the compound's utility in the synthesis of fluorescent molecules and potentially novel therapeutic agents (Galenko et al., 2016).

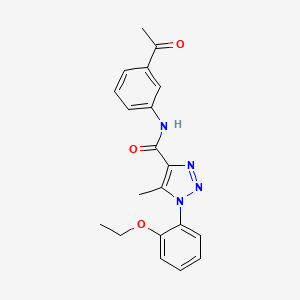

Antagonist Synthesis for Therapeutic Applications

A practical synthesis method using the compound has led to the development of an orally active CCR5 antagonist, showcasing its potential in therapeutic applications, particularly for treating conditions such as HIV infection (Ikemoto et al., 2005).

Novel Cyclization Modes and Synthesis of Heterocycles

The compound has been instrumental in discovering new cyclization modes, leading to the synthesis of novel heterocyclic compounds. This includes the formation of 9H-Pyrazolo[3,2-b][1,3]benzoxazines, indicating its versatility in synthesizing complex organic molecules (Lisowskaya et al., 2006).

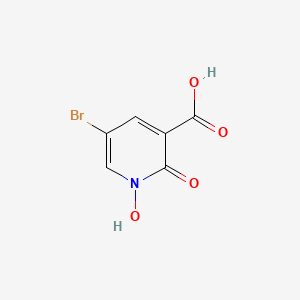

Antimicrobial and Antifungal Activity

Synthesis facilitated by this compound has led to new molecules with significant in vitro antibacterial and antifungal activities, highlighting its importance in the development of new antimicrobial agents. This suggests potential applications in addressing antibiotic resistance and developing new treatments for infectious diseases (Bhat et al., 2015).

Properties

IUPAC Name |

methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODNUZREMBJREV-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CN(C[C@H]1CCCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)

![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)

![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)